1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl-
Overview
Description
1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- is a chemical compound with the molecular formula C9H12N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with purine derivatives, which are readily available from commercial sources.
Reaction Conditions: The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production: On an industrial scale, the compound can be produced through the extraction and purification of natural sources such as tea leaves, cocoa beans, or kola nuts.
Chemical Reactions Analysis
1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- can be compared with other similar compounds, such as:
Theobromine: A similar compound found in cocoa beans, known for its stimulant effects.
Caffeine: Another related compound, widely known for its stimulating effects on the central nervous system.
Theophylline: A compound used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Each of these compounds has unique properties and applications, making 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- a valuable addition to the family of purine derivatives.
Properties
IUPAC Name |
7-ethenyl-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-4-13-5-10-7-6(13)8(14)12(3)9(15)11(7)2/h4-5H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIHAIDKESSPJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176787 | |
Record name | 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22247-84-3 | |
Record name | 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022247843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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